molecular formula C6H6N2O3 B1601168 Methyl 5-formyl-1h-pyrazole-3-carboxylate CAS No. 75436-40-7

Methyl 5-formyl-1h-pyrazole-3-carboxylate

Cat. No.: B1601168
CAS No.: 75436-40-7
M. Wt: 154.12 g/mol
InChI Key: CCJLAYQZMSHUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-formyl-1H-pyrazole-3-carboxylate (CAS 75436-40-7) is a high-value, polysubstituted pyrazole derivative engineered for advanced heterocyclic chemistry and drug discovery research. This compound features a unique combination of reactive functional groups—a formyl group and a methyl ester—on a pyrazole core, making it a privileged and versatile scaffold for constructing diverse molecular libraries . The primary research value of this compound lies in its role as a key synthetic intermediate. The formyl group is highly reactive and serves as a gateway for nucleophilic attack and condensation reactions, particularly with amines to form imines (Schiff bases) for creating complex heterocyclic systems . Concurrently, the methyl ester group is poised for further transformation via nucleophilic acyl substitution; it can be hydrolyzed to the corresponding carboxylic acid or converted into various amides and hydrazides, dramatically expanding the accessible chemical space from a single precursor . The pyrazole scaffold itself is π-excessive and a well-documented pharmacophore in medicinal chemistry, found in compounds with anti-inflammatory, anticancer, antimicrobial, and antidepressant activities . The synthetic utility of this molecule is further amplified by the electronic deactivation of the pyrazole ring towards electrophilic attack due to the two electron-withdrawing groups. This allows researchers to perform sequential and highly selective modifications at the formyl and ester sites with minimal interference from the ring itself . As such, this compound is an indispensable building block for the synthesis of novel therapeutically relevant scaffolds and asymmetric ligands . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-formyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)5-2-4(3-9)7-8-5/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJLAYQZMSHUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504260
Record name Methyl 5-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75436-40-7
Record name Methyl 5-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 5 Formyl 1h Pyrazole 3 Carboxylate

De Novo Synthetic Routes and Pathway Elucidation

The fundamental construction of the pyrazole (B372694) ring system for this target molecule can be achieved through several strategic pathways, primarily involving cycloaddition or condensation reactions. These methods build the heterocyclic core from acyclic precursors.

Cycloaddition-Based Approaches to the Pyrazole Ring System

The most prominent cycloaddition route to pyrazoles is the [3+2] dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile. chim.it For the synthesis of Methyl 5-formyl-1H-pyrazole-3-carboxylate, this typically involves a diazo compound reacting with a suitably substituted alkyne. rsc.org

One potential pathway involves the reaction of methyl diazoacetate, serving as the three-atom component, with an alkyne bearing a formyl group or a protected equivalent. The regioselectivity of this cycloaddition is a critical factor, as it determines the final placement of the ester and formyl substituents on the pyrazole ring. Catalyst-free cycloadditions of diazo compounds with alkynes can be achieved simply by heating, often under solvent-free conditions, which aligns with green chemistry principles. rsc.org Alternatively, various metal catalysts, including copper and ruthenium, can be employed to control regioselectivity and improve reaction efficiency. organic-chemistry.org The use of alkyne surrogates, such as substituted bromoalkenes, can also steer the regiochemical outcome of the cycloaddition, leading to a single desired isomer after elimination. nih.gov

A one-pot, three-component approach combining an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound can also yield highly functionalized pyrazoles through a sequence of Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization. organic-chemistry.org

Condensation and Annulation Strategies

Condensation reactions provide a classical and highly versatile method for pyrazole synthesis. The most common approach is the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species, such as a 1,3-diketone, β-ketoester, or an α,β-unsaturated carbonyl compound. beilstein-journals.orgrsc.org

To construct the specific substitution pattern of this compound, a potential 1,3-dielectrophilic precursor would be a four-carbon chain with electrophilic centers at positions 1 and 3, and the appropriate functionalities. For example, the condensation of hydrazine with a derivative of 2-formyl-3-oxobutanoic acid methyl ester could theoretically yield the desired pyrazole scaffold. The regioselectivity of the initial nucleophilic attack by the hydrazine on the two distinct carbonyl groups is a key consideration in this pathway.

Multicomponent reactions (MCRs) represent an efficient evolution of this strategy. beilstein-journals.org For instance, a three-component reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, and a hydrazine can produce substituted pyrazoles. beilstein-journals.org By carefully selecting the starting materials, one can construct a polysubstituted pyrazole that can be further elaborated to the target molecule.

Functional Group Interconversion Pathways for Formyl and Ester Moieties

In many synthetic plans, a simpler pyrazole core is first synthesized, followed by the introduction or modification of the formyl and ester groups.

Controlled Oxidation and Reduction Methodologies

The introduction of the C5-formyl group is frequently accomplished via formylation of a pre-existing pyrazole ring or oxidation of a C5-methyl or C5-hydroxymethyl group.

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich heterocyclic systems like pyrazoles. researchgate.netnih.gov This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). nih.govarkat-usa.org The reaction of a precursor such as Methyl 1H-pyrazole-3-carboxylate with the Vilsmeier reagent would introduce a formyl group onto the ring. The position of formylation (C4 or C5) is dictated by the directing effects of the existing substituents and the reaction conditions. For an NH-pyrazole, protection of the ring nitrogen is often necessary before formylation. researchgate.net

Another key strategy is the oxidation of a precursor functional group . A pyrazole substituted with a 5-hydroxymethyl group can be oxidized to the corresponding 5-formyl pyrazole. A variety of selective oxidation reagents can be employed for this transformation, such as manganese dioxide (MnO₂), or catalytic systems like TEMPO with a co-oxidant. organic-chemistry.org This approach avoids the potentially harsh conditions of direct formylation. Similarly, a 5-methylpyrazole can be a precursor, although its oxidation to an aldehyde is more challenging and can sometimes lead to the carboxylic acid. nih.gov

Formylation Method Reagents Typical Conditions Notes
Vilsmeier-Haack ReactionPOCl₃, DMF0 °C to 100 °CPosition of formylation depends on substituents. nih.govarkat-usa.org
Oxidation of AlcoholMnO₂, TEMPO/NaOClRoom Temp to RefluxSelective for primary alcohols to aldehydes. organic-chemistry.org
Lithiation & Formylationn-BuLi, then DMF-78 °C to Room TempAllows for directed formylation at a specific position. rsc.org

Esterification and Transesterification Reactions

The methyl ester at the C3 position is typically introduced by esterifying the corresponding pyrazole-3-carboxylic acid.

Fischer esterification is a direct and common method, involving heating the pyrazole-3-carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net The reaction is an equilibrium process, and driving it to completion often requires using a large excess of methanol or removing the water that is formed.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride . Reacting the pyrazole-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields the pyrazole-3-carbonyl chloride. dergipark.org.tr This highly reactive intermediate is then treated with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to afford the methyl ester in high yield under mild conditions. researchgate.net This two-step procedure is often more efficient than direct Fischer esterification, especially for sterically hindered or electronically deactivated substrates. researchgate.net

Esterification Method Reagents Typical Conditions Advantages
Fischer EsterificationMethanol, H₂SO₄ (cat.)RefluxOne step, uses inexpensive reagents. researchgate.net
Acyl Chloride Formation1. SOCl₂ or (COCl)₂ 2. Methanol, BaseRoom Temp to RefluxHigh yield, mild conditions for the final step. dergipark.org.trresearchgate.net

Green Chemistry Principles in Synthesis Optimization

Modern synthetic chemistry places significant emphasis on developing environmentally benign processes. The synthesis of pyrazole derivatives, including this compound, has benefited from the application of green chemistry principles. nih.gov

Key strategies include the use of safer, renewable, and non-toxic solvents, with a particular focus on water. benthamdirect.comacs.org Aqueous medium not only reduces environmental impact but can sometimes accelerate reaction rates due to hydrophobic effects.

Energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis are increasingly employed. researchgate.netnih.gov These methods can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.gov

The development of multicomponent reactions (MCRs) is a cornerstone of green pyrazole synthesis. researchgate.net By combining three or more reactants in a single pot to form the product, MCRs enhance atom economy, reduce the number of synthetic steps, and minimize waste generation from intermediate purification. beilstein-journals.org

Furthermore, the use of recyclable heterogeneous catalysts or biodegradable catalysts can simplify product purification and reduce the environmental burden associated with catalyst waste. researchgate.netnih.gov Solvent-free reaction conditions, such as grinding reactants together at room temperature, represent another effective green strategy that eliminates solvent use entirely. rsc.orgresearchgate.net

Solvent-Free and Aqueous Medium Syntheses

The use of water as a solvent in organic synthesis is highly desirable due to its environmental benefits, safety, and low cost. Research into the synthesis of pyrazole derivatives has shown promising results in aqueous media. For instance, a C-C Suzuki-Miyaura cross-coupling reaction has been successfully performed in water to produce dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate. rsc.org This methodology, which functionalizes the pyrazole core, suggests the potential for aqueous-based syntheses of other substituted pyrazoles.

Another relevant procedure involves the cyclization of enhydrazine intermediates in a mixture of water, methanol, and triethylamine to yield ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates in good yields (60-86%). nih.gov While not a direct synthesis of the target molecule, this demonstrates the feasibility of using water as a key component in the reaction media for constructing the pyrazole ring.

The synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid, a closely related compound, has been optimized to improve yield and facilitate industrial production by adjusting the pH in an aqueous system, thereby reducing impurities. google.com Similarly, the synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid can be achieved by dissolving 3,5-dimethyl-1H-pyrazole in heated water, followed by oxidation. chemicalbook.com These examples underscore a clear trend towards the adoption of aqueous conditions for the synthesis of pyrazole carboxylic acids and their derivatives, paving the way for the development of similar protocols for this compound.

Table 1: Examples of Aqueous Phase Synthesis for Pyrazole Derivatives

Product Reactants Solvent System Yield
Dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate Dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate, Phenylboronic acid Water Low
Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates Enhydrazines Water/Methanol/Triethylamine 60-86%
5-Methyl-1H-pyrazole-3-carboxylic acid 3,5-Dimethyl-1H-pyrazole, Potassium permanganate Water 18%

Catalyst Development for Sustainable Production

Catalysis is central to developing sustainable synthetic routes. In the context of pyrazole synthesis, catalyst choice can significantly influence reaction efficiency and selectivity. The aforementioned Suzuki-Miyaura reaction for producing a phenyl-substituted pyrazole, for example, relies on a palladium catalyst. rsc.org The development of highly active and recyclable catalysts for such cross-coupling reactions is a key area of research for sustainable production.

For the synthesis of 5-hydroxy-1H-pyrazoles, acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines is a crucial step. nih.govnih.gov This is followed by a base-catalyzed cyclization. The choice of both acid and base catalysts is critical for optimizing the reaction pathway and maximizing yield.

A one-pot, two-component reaction to synthesize Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate has been developed by refluxing phenyl hydrazine and dimethyl acetylene (B1199291) dicarboxylate (DMAD). mdpi.com While this specific example did not employ an external catalyst, the development of organocatalysts for similar transformations is an active field of research. One of the tautomeric forms of this product is noted to be an organocatalyst itself, highlighting the potential for autocatalytic or product-catalyzed reaction pathways in pyrazole synthesis. mdpi.com

Table 2: Catalytic Approaches in Pyrazole Synthesis

Reaction Type Catalyst Product Example
Suzuki-Miyaura Cross-Coupling Palladium Catalyst Dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate
Transamination Acid Catalyst Enhydrazine intermediates for 5-hydroxy-1H-pyrazoles
Cyclization Base Catalyst Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates

Chemo- and Regioselective Synthesis Strategies

Achieving the desired substitution pattern on the pyrazole ring is a significant synthetic challenge. The reaction of unsymmetrical reagents can lead to mixtures of regioisomers. Consequently, the development of chemo- and regioselective strategies is paramount.

A notable study demonstrated a regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials. acs.org The selectivity of the reaction was found to be dependent on the nature of the hydrazine reactant. When arylhydrazine hydrochlorides were used, the 1,3-regioisomer was selectively synthesized, whereas the free hydrazine base led exclusively to the 1,5-regioisomer. acs.org This provides a powerful tool for controlling the regiochemical outcome of the pyrazole ring formation.

Another approach to regioselective synthesis involves a two-step process for preparing methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates. nih.govnih.gov This method consists of the acylation of hydrazines with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane. nih.govnih.gov This contrasts with the synthesis of the corresponding 5-hydroxy isomers, which are typically formed from the reaction of arylhydrazines with diethyl α-(ethoxymethylidene)malonate or diethyl α-[(dimethylamino)methylene]malonate. nih.gov

Furthermore, lithiation has been employed as a strategy for the directed functionalization of the pyrazole ring. rsc.org By first protecting the pyrazole nitrogen, specific positions can be lithiated and then quenched with an electrophile, such as a formylating agent, to introduce a formyl group at a desired position. This method offers a high degree of control over the placement of substituents. rsc.org

Table 3: Regioselective Synthesis of Pyrazole Carboxylates

Starting Materials Key Reagent/Condition Product Regioisomer Yield
Trichloromethyl enones, Arylhydrazine hydrochlorides Arylhydrazine hydrochloride 1,3-regioisomer 37-97%
Trichloromethyl enones, Free arylhydrazines Free hydrazine base 1,5-regioisomer 52-83%
Hydrazines, Methyl malonyl chloride tert-Butoxy-bis(dimethylamino)methane Methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates Not specified
Arylhydrazines, Diethyl α-[(dimethylamino)methylene]malonate Base-catalyzed cyclization Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates 60-86%

Reactivity and Reaction Mechanisms of Methyl 5 Formyl 1h Pyrazole 3 Carboxylate

Electrophilic and Nucleophilic Reactions at the Formyl Group

The formyl group (-CHO) is a key functional group that dictates much of the reactivity of Methyl 5-formyl-1H-pyrazole-3-carboxylate. It can undergo a variety of reactions, including condensations, imine and oxime formation, and acetalization.

Knoevenagel Condensations and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. researchgate.net In the context of this compound, the formyl group serves as the electrophilic partner, reacting with various nucleophilic active methylene compounds. These reactions are often catalyzed by a base, which deprotonates the active methylene compound to generate a carbanion.

For instance, the reaction of formyl-pyrazoles with pyrazolin-5-ones can lead to the formation of bis(pyrazolyl)methanes. researchgate.netresearchgate.net This transformation typically proceeds through an initial Knoevenagel condensation followed by a Michael addition. researchgate.net The reaction can be promoted by various catalysts, including heterogeneous catalysts like 3-aminopropylated silica (B1680970) gel, which offers advantages such as mild reaction conditions and catalyst reusability. researchgate.net

The following table summarizes representative Knoevenagel condensation reactions involving pyrazole (B372694) aldehydes.

Table 1: Knoevenagel Condensation Reactions of Pyrazole Aldehydes

Reactant 1Reactant 2Product TypeCatalyst/ConditionsReference
Aryl aldehyde3-Methyl-1-phenyl-2-pyrazolin-5-one4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol)Catalyst-free, fast reaction researchgate.net
Aldehyde1-Phenyl-3-methyl-5-pyrazoloneBis(pyrazolyl)methane3-Aminopropylated silica gel researchgate.net
3-FormylchromoneActive methylene compoundsChromone derivativesVarious, including microwave irradiation nih.gov

Imine and Oxime Formation Reactions

The formyl group readily reacts with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) to form oximes. These reactions are fundamental in organic synthesis and have been applied to pyrazole aldehydes to generate a variety of derivatives. rsc.org

Imine formation is a key step in the synthesis of more complex ligands and coordination compounds. rsc.org For example, 3- and 5-formyl-4-phenyl-1H-pyrazoles have been utilized as precursors for asymmetric imine ligands, which can then be used to form heterometallic polynuclear complexes. rsc.org

Oxime formation is another important transformation of the formyl group. A series of pyrazole oxime derivatives have been synthesized, some of which have shown biological activity. nih.govnih.gov The synthesis typically involves the reaction of the corresponding pyrazole aldehyde with hydroxylamine hydrochloride. nih.gov

Acetal (B89532) and Hemiacetal Formation

The formyl group of this compound can be protected by converting it into an acetal or hemiacetal. masterorganicchemistry.com This is a common strategy in multi-step organic synthesis to prevent the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified.

Acetal formation involves the reaction of the aldehyde with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction proceeds through a hemiacetal intermediate. masterorganicchemistry.com The equilibrium can be driven towards the acetal by removing water from the reaction mixture. masterorganicchemistry.com Cyclic acetals are often formed using diols, such as ethylene (B1197577) glycol. The acetal group is stable under neutral and basic conditions but can be readily cleaved back to the aldehyde with aqueous acid. masterorganicchemistry.com

Reactions Involving the Pyrazole Ring Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms, one of which is a pyrrole-like acidic nitrogen and the other a pyridine-like basic nitrogen. nih.gov This dual character allows for reactions at both nitrogen atoms, including alkylation and acylation.

N-Alkylation and N-Acylation Reactions

N-alkylation of pyrazoles is a common method for introducing substituents onto the pyrazole ring. semanticscholar.org For N-unsubstituted pyrazoles like this compound, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. The regioselectivity of the reaction can be influenced by the nature of the substituent on the pyrazole ring, the alkylating agent, and the reaction conditions. nih.gov

A variety of methods have been developed for the N-alkylation of pyrazoles, including reactions with alkyl halides under basic conditions and acid-catalyzed reactions with trichloroacetimidates. semanticscholar.orgnih.gov

N-acylation of pyrazoles is another important transformation. scispace.com Similar to alkylation, acylation of N-unsubstituted pyrazoles can result in a mixture of N1 and N2-acylated products. The reaction conditions can be tuned to favor one isomer over the other. For example, the acylation of 1-phenyl-3-methyl-pyrazolone-5 with acid chlorides in the presence of calcium hydroxide (B78521) has been shown to produce 4-acylated derivatives. scispace.com

The following table provides examples of N-alkylation and N-acylation reactions of pyrazoles.

Table 2: N-Alkylation and N-Acylation of Pyrazoles

Pyrazole SubstrateReagentProduct TypeConditionsReference
PyrazoleTrichloroacetimidateN-Alkyl pyrazoleBrønsted acid catalyst semanticscholar.org
Tautomeric NH-pyrazoleAlkyl halide3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate- nih.gov
1-Phenyl-3-methyl-pyrazolone-5Acid chloride4-Acyl-1-phenyl-3-methyl-pyrazolone-5Calcium hydroxide, dioxane scispace.com
Methyl 5-amino-1H- nih.govrsc.orgnih.govtriazole-3-carboxylateAcetic anhydrideN-Acetylated triazoleRegioselective at 20°C nih.gov

Prototropic Tautomerism and Isomeric Equilibria

N-unsubstituted pyrazoles, such as this compound, can exist as a mixture of tautomers due to the migration of a proton between the two nitrogen atoms. nih.govnih.gov This phenomenon is known as prototropic tautomerism. The position of the equilibrium depends on several factors, including the nature and position of the substituents on the pyrazole ring, the solvent, and the temperature. nih.govnih.govresearchgate.net

For 3(5)-substituted pyrazoles, the equilibrium is between the 3-substituted and the 5-substituted tautomers. nih.gov In some cases, the two tautomers can be distinguished by spectroscopic techniques like NMR. nih.govresearchgate.net For example, in the case of 1H-pyrazole-3-(N-tert-butyl)-carboxamide, both tautomers are present in solution, with the 3-substituted tautomer being the major component at room temperature. nih.gov Theoretical calculations can also be used to predict the relative stabilities of the different tautomers. researchgate.net The presence of tautomeric equilibria is an important consideration in the reactivity and biological activity of N-unsubstituted pyrazoles.

Reactivity of the Ester Group: Hydrolysis and Aminolysis

The methyl ester at the C3 position of this compound is a key site for functional group interconversion, primarily through hydrolysis and aminolysis. These reactions allow for the synthesis of pyrazole-3-carboxylic acids and pyrazole-3-carboxamides, respectively, which are important intermediates for the development of novel compounds.

Hydrolysis: The saponification of the methyl ester to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions. For instance, the hydrolysis of the structurally similar ethyl 5-methyl-1H-pyrazole-3-carboxylate to 5-methyl-1H-pyrazole-3-carboxylic acid is effectively achieved by heating with sodium hydroxide (NaOH) in ethanol (B145695). chemicalbook.commedchemexpress.com Similarly, selective hydrolysis of one ester group in a pyrazole dicarboxylate has been demonstrated using potassium hydroxide (KOH) in methanol (B129727), highlighting the feasibility of this transformation on the pyrazole core. google.com The resulting carboxylic acid is a versatile building block, which can be further modified. For example, it can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), creating a highly reactive intermediate for subsequent reactions. dergipark.org.tr

Aminolysis: While direct conversion of the ester to an amide (aminolysis) is possible, a more common and efficient route involves the two-step process of hydrolysis followed by amide coupling. After generating the pyrazole-3-carboxylic acid, standard peptide coupling conditions or conversion to the acid chloride can be employed to react with a wide range of primary or secondary amines. dergipark.org.tr This two-step approach is often preferred as it avoids the harsher conditions that may be required for direct aminolysis and allows for greater diversity in the resulting amide products.

The table below summarizes typical conditions for hydrolysis and subsequent amidation on related pyrazole ester scaffolds.

Reaction Type Substrate Reagents & Conditions Product Reference
HydrolysisEthyl 5-methylpyrazole-3-carboxylate1. NaOH, EtOH, Reflux5-Methyl-1H-pyrazole-3-carboxylic acid chemicalbook.com
Selective HydrolysisDiethyl 1-methyl-pyrazole-3,5-dicarboxylate1. KOH, Methanol, 0°C to RT3-(Carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid google.com
Amidation (via Acid Chloride)4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid1. SOCl₂ 2. Various amines/ureasCorresponding Pyrazole-3-carboxamides dergipark.org.tr

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures. For this compound, these transformations primarily involve functionalization of the pyrazole ring itself.

C-H Functionalization at the Pyrazole Ring

Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic cores without the need for pre-functionalized substrates, such as halo-pyrazoles. rsc.org For the pyrazole ring in the title compound, the C4 position is the most likely site for such transformations due to its electronic properties and accessibility. Transition-metal catalysts, particularly those based on palladium (Pd) and rhodium (Rh), are commonly employed to activate the C-H bond, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. rsc.orgresearchgate.net

The general mechanism involves the coordination of the metal catalyst to the pyrazole, often directed by one of the ring nitrogen atoms or a substituent. This is followed by the cleavage of a C-H bond to form a metallacyclic intermediate, which then reacts with a coupling partner. This approach provides a more atom-economical and efficient alternative to traditional cross-coupling methods. researchgate.net

Suzuki, Heck, and Sonogashira Type Couplings

The Suzuki, Heck, and Sonogashira reactions are cornerstone palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds. However, these reactions typically require an aryl or vinyl halide (or triflate) as a substrate. The parent molecule, this compound, lacks such a leaving group. Therefore, to utilize these powerful reactions, the pyrazole ring must first be halogenated, most commonly at the C4-position, to produce substrates like 4-bromo- or 4-iodo-pyrazole derivatives.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an organic halide. It is widely used to form biaryl structures. tcichemicals.com For pyrazoles, a C4-halo derivative can be coupled with various aryl or heteroaryl boronic acids to introduce substituents at this position. rsc.orgrsc.org Mechanistic studies on unprotected N-H pyrazoles show that the choice of ligand and base is crucial to prevent catalyst inhibition by the acidic N-H proton. nih.gov

Heck Reaction: The Heck reaction couples an organic halide with an alkene. organic-chemistry.org This method can be used to introduce alkenyl substituents onto the pyrazole ring. For example, a 4-bromo-pyrazole can be reacted with an alkene in the presence of a palladium catalyst and a base to yield a 4-vinyl-pyrazole derivative. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is the method of choice for synthesizing arylalkynes. A 4-halo-pyrazole derivative can be coupled with a terminal alkyne using a dual catalyst system of palladium and copper(I) under basic conditions to produce a 4-alkynyl-pyrazole. wikipedia.org

The table below provides examples of these cross-coupling reactions on various pyrazole scaffolds.

Reaction Type Pyrazole Substrate Coupling Partner Catalyst System Product Type Reference
Suzuki-MiyauraDimethyl-4-iodo-1H-pyrazole-3,5-dicarboxylatePhenylboronic acidPd(PPh₃)₄, K₂CO₃4-Phenyl-1H-pyrazole derivative rsc.org
Suzuki-Miyaura4-Bromo-3,5-dinitro-1H-pyrazoleVarious aryl/heteroaryl boronic acidsXPhos Pd G2, K₃PO₄4-Aryl/heteroaryl-dinitropyrazole rsc.org
Heck4-Bromo-3-methoxy-1-phenyl-1H-pyrazoleAcrolein diethyl acetalPd(OAc)₂, P(o-tol)₃, Et₃N4-Alkenyl-pyrazole derivative researchgate.net
Sonogashira (General)Aryl/Vinyl HalideTerminal AlkynePd catalyst, Cu(I) co-catalyst, Amine baseAryl/Vinyl Alkyne wikipedia.orgorganic-chemistry.org

Rearrangement Reactions and Mechanistic Investigations

Significant skeletal rearrangement reactions are not commonly reported for the 1H-pyrazole-3-carboxylate scaffold under typical synthetic conditions. The aromaticity and stability of the pyrazole ring generally preclude low-energy rearrangement pathways.

However, mechanistic investigations into the reactions of pyrazoles are a rich area of study. For instance, detailed mechanistic work on the Suzuki-Miyaura coupling of N-unprotected halo-azoles, including pyrazoles, has elucidated the inhibitory effects of the azole substrate on the palladium catalyst. It was proposed that the azole can form stable dimeric or oligomeric palladium(II) complexes that act as catalyst reservoirs, slowing down the catalytic cycle. nih.gov Understanding these pathways is critical for optimizing reaction conditions to achieve high yields.

Furthermore, mechanistic studies on the formation of fused-ring systems, such as pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, have identified key formamidine (B1211174) intermediates and demonstrated that the reaction rate is dependent on the reactivity of the amine reactants during the intermolecular heterocyclization step. mdpi.com While not directly involving this compound, these studies provide valuable insight into the fundamental reactivity patterns and reaction mechanisms of the pyrazole core.

Derivatization and Functionalization of Methyl 5 Formyl 1h Pyrazole 3 Carboxylate

Synthesis of Pyrazole-Fused Heterocyclic Systems

The bifunctional nature of Methyl 5-formyl-1H-pyrazole-3-carboxylate, possessing both an electrophilic formyl group and a nucleophilic-amenable pyrazole (B372694) core, makes it an ideal candidate for the synthesis of fused heterocyclic systems. These reactions often proceed through condensation and cyclization pathways.

The synthesis of spiro-pyrazoles and spiropyrazolines often involves intramolecular cyclization reactions. While direct examples starting from this compound are not extensively documented, related methodologies suggest potential pathways. For instance, the intramolecular 1,3-dipolar cycloaddition of diazoalkanes with alkenes is a common strategy for constructing spiropyrazolines. nih.gov Another approach involves a tandem intramolecular cyclization and methylation of functionalized 5,5-disubstituted pyrazolines. nih.gov

A tandem dipolar cycloaddition/rearrangement sequence of hydrazone precursors has been shown to produce spirocyclic pyrazoles. escholarship.org This suggests that conversion of the formyl group of this compound to a suitable precursor could open a pathway to spiroannulated systems. Furthermore, the synthesis of spiro-4H-pyrazole-oxindoles from the thermal induction of alkynyl diazo compounds highlights another potential, albeit indirect, route. nih.govrsc.org The reaction of pyrazole derivatives with active methylene (B1212753) compounds is another strategy that has been employed for the synthesis of spiro compounds. researchgate.net

General Strategies for Spiro-Pyrazole Synthesis
General strategies for spiro-pyrazole synthesis.

The construction of pyrazole-fused polycyclic systems is a well-established area of research, with pyrazole-4-carbaldehydes being key intermediates. nih.govumich.edu These reactions typically involve condensation of the formyl group with a suitable binucleophile, followed by cyclization to form a new fused ring.

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the reaction of 5-aminopyrazoles with various carbonyl compounds. umich.edu More specifically, pyrazole-4-carbaldehydes can react with compounds containing an active methylene group, such as β-ketoesters or malononitrile, in the presence of a base to yield pyrazolo[3,4-b]pyridine derivatives. nih.govresearchgate.net For example, the condensation of 5-amino-1H-pyrazole-4-carbaldehyde with propiophenone (B1677668) affords 3-(4-aryl)-5-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov

Pyrazolo[3,4-d]pyrimidines: These fused systems can be synthesized from 5-aminopyrazole-4-carbonitrile derivatives, which in turn can be accessed from the corresponding aldehyde. rsc.org For instance, the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with bis(methylthio)methylene]malononitrile yields a 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile intermediate. This intermediate can then be cyclized with various reagents to form pyrazolo[3,4-d]pyrimidine systems. rsc.org

Pyrazolo[3,4-c]isoquinolines: The reaction of 4-aryl-5-aminopyrazoles with aryl or heteroaryl aldehydes in a strong acidic medium, such as trifluoroacetic acid, leads to the formation of pyrazolo[3,4-c]isoquinolines. researchgate.net This reaction proceeds via an initial azomethine derivative that undergoes a Pictet-Spengler-type cyclization. researchgate.net

Fused SystemStarting Pyrazole DerivativeReagentsReference
Pyrazolo[3,4-b]pyridine5-Amino-1H-pyrazole-4-carbaldehydeβ-Ketoesters, piperidine nih.gov
Pyrazolo[3,4-b]pyridine5-Azido-1-phenylpyrazole-4-carbaldehydesArylethanones, ethanolic KOH nih.gov
Pyrazolo[3,4-d]pyrimidine5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrileThiourea (B124793) rsc.org
Pyrazolo[3,4-c]isoquinoline4-Aryl-5-aminopyrazolesAryl/heteroaryl aldehydes, trifluoroacetic acid researchgate.net

Elaboration of the Formyl Moiety to Diverse Functional Groups

The formyl group at the C5 position of this compound is a versatile handle for a variety of functional group transformations, further expanding the synthetic utility of this scaffold.

The oxidation of the formyl group provides a straightforward route to the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents. umich.edu For example, pyrazole-4-carbaldehydes can be oxidized to pyrazole-4-carboxylic acids. researchgate.net

Conversely, the reduction of the formyl group leads to the formation of the corresponding alcohol derivative. This can be accomplished using standard reducing agents like sodium borohydride. The resulting hydroxymethyl-pyrazole can serve as a precursor for further functionalization.

The formyl group can be converted to a nitrile group through a two-step process involving the formation of an oxime intermediate followed by dehydration. The reaction of the formyl group with hydroxylamine (B1172632) hydrochloride yields the corresponding aldoxime. Subsequent treatment of the aldoxime with a dehydrating agent, such as thionyl chloride or acetic anhydride, affords the nitrile derivative.

The formyl group can also be transformed into an amide. One common method involves the oxidation of the aldehyde to a carboxylic acid, as described above, followed by standard amide coupling reactions. researchgate.netorganic-chemistry.org Direct conversion of the aldehyde to an amide has also been reported through various methods, including the use of an iodine-ammonia water system for methyl ketones and carbinols, which could potentially be adapted for aldehydes. mdpi.com

Modification of the Ester Group for Advanced Ester Derivatives and Carboxamides

The methyl ester at the C3 position of the pyrazole ring provides another site for derivatization, allowing for the synthesis of a variety of ester and amide derivatives.

The ester can be hydrolyzed under basic conditions, for example, using sodium hydroxide (B78521) in ethanol (B145695), to yield the corresponding pyrazole-3-carboxylic acid. chemicalbook.comgoogle.com This carboxylic acid is a key intermediate for the synthesis of a wide range of carboxamides.

The synthesis of pyrazole-3-carboxamides is typically achieved by converting the carboxylic acid to its more reactive acid chloride, followed by reaction with a primary or secondary amine. researchgate.netresearchgate.net Alternatively, direct amidation of the methyl ester can be performed, although this may require more forcing conditions or the use of specific catalysts. mdpi.com The direct coupling of carboxylate salts, formed from the hydrolysis of the ester, with amines using coupling agents like HBTU has been shown to be an efficient method for amide formation. researchgate.netorganic-chemistry.org

The synthesis of advanced ester derivatives can be accomplished through transesterification of the methyl ester. While specific examples for this compound are not abundant, the general principle of transesterification is applicable. For instance, the reaction of a pyrazole methyl carboxylate with a different alcohol in the presence of a suitable catalyst can lead to the formation of a new ester. The synthesis of various alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters demonstrates the feasibility of creating a range of ester derivatives from a common pyrazole core. google.com

Starting GroupTarget Functional GroupKey Reagents/Steps
FormylCarboxylic AcidOxidation (e.g., KMnO4, FeCl3/TEMPO)
FormylAlcoholReduction (e.g., NaBH4)
FormylNitrile1. Hydroxylamine hydrochloride; 2. Dehydrating agent
FormylAmide1. Oxidation to carboxylic acid; 2. Amide coupling
Methyl EsterCarboxylic AcidHydrolysis (e.g., NaOH)
Methyl EsterCarboxamide1. Hydrolysis to carboxylic acid; 2. Acyl chloride formation; 3. Reaction with amine
Methyl EsterAdvanced EsterTransesterification with a different alcohol

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for various MCRs, leading to the rapid assembly of fused heterocyclic scaffolds with potential biological activities.

Synthesis of Pyrazolo[3,4-b]pyridines:

One of the most prominent applications of pyrazole aldehydes in MCRs is the synthesis of the pyrazolo[3,a href="https://www.mdpi.com/1420-3049/25/17/3870" target="_blank">4-b]pyridine core, a privileged structure in medicinal chemistry. mdpi.comnih.gov While direct examples using this compound are not extensively documented, analogous reactions with other pyrazole aldehydes demonstrate the feasibility of this approach. For instance, a one-pot, four-component reaction has been developed for synthesizing fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This reaction involves the condensation of an amine, diketene, an aromatic aldehyde, and a 5-aminopyrazole derivative, catalyzed by p-toluenesulfonic acid. researchgate.net

A plausible and widely utilized strategy involves the condensation of a pyrazole derivative bearing an amino group with a 1,3-dicarbonyl compound. mdpi.com A related approach involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoroacetic acid, to generate a library of tetra- and persubstituted pyrazolo[3,4-b]pyridines. researchgate.net Furthermore, a novel pathway for creating pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been developed, highlighting the versatility of pyrazole-based precursors in synthesizing this fused system. nih.gov

The aldehyde group of this compound can participate in reactions that form the pyridine (B92270) ring. A well-established method is the Hantzsch pyridine synthesis, a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org This would lead to a dihydropyridine (B1217469) intermediate which can be subsequently aromatized to the corresponding pyrazole-fused pyridine.

Biginelli and Biginelli-type Reactions:

The Biginelli reaction is a classic three-component condensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govresearchgate.net This reaction produces dihydropyrimidinones (DHPMs), which are valuable heterocyclic compounds. The formyl group of the title compound can readily serve as the aldehyde component in such reactions. By reacting this compound with a β-dicarbonyl compound and a urea or thiourea derivative, pyrazolyl-substituted dihydropyrimidines can be synthesized. These reactions are often catalyzed by acids and can be performed under solvent-free or microwave-assisted conditions. ijsrst.comrsc.org For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized through Biginelli-like condensations involving 5-aminopyrazol-3-one, aromatic aldehydes, and guanidine. mdpi.com

The following table summarizes key multi-component reactions where pyrazole aldehydes, analogous to this compound, are used to generate complex heterocyclic systems.

Reaction NameReactants (Example Analogs)Product ScaffoldCatalyst/Conditions
Pyrazolo[3,4-b]pyridine Synthesis 5-Aminopyrazole, α-oxoketene dithioacetalsPyrazolo[3,4-b]pyridineTrifluoroacetic acid researchgate.net
Hantzsch Pyridine Synthesis Aldehyde (e.g., Formaldehyde), Ethyl acetoacetate, Ammonium acetateDihydropyridine/PyridineHeat, various catalysts wikipedia.orgorganic-chemistry.org
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneAcid catalyst, Heat nih.govresearchgate.net
Four-Component Pyrimido[4,5-d]pyrimidine Synthesis 1-Phenyl-4-formyl-1H-pyrazole, 6-Amino-1,3-dimethyluracil, Aromatic amine, N,N-dimethylformamide dimethyl acetal (B89532)Pyrimido[4,5-d]pyrimidineIonic liquid [Bmim]FeCl4 nih.gov

Stereoselective Derivatization Approaches

Achieving stereocontrol in the derivatization of this compound is crucial for accessing chiral molecules with specific biological functions. While documented examples of stereoselective reactions directly on the formyl group of this specific compound are limited, the principles of asymmetric synthesis can be applied based on reactions with other pyrazoles and aldehydes. rsc.org

The field of asymmetric synthesis of pyrazole-containing molecules has seen significant advancements, particularly through organocatalysis and metal-catalysis. rsc.orgresearchgate.net Chiral phosphoric acids and N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for creating chiral pyrazole derivatives with high enantioselectivity. rsc.orgacs.orgnih.gov

Potential Asymmetric Transformations:

The formyl group is a versatile functional handle for various carbon-carbon bond-forming reactions that can be rendered stereoselective. Potential strategies for the stereoselective derivatization of this compound include:

Asymmetric Aldol (B89426) and Henry Reactions: The formyl group can act as an electrophile in aldol reactions (with ketones or enol ethers) or Henry (nitroaldol) reactions (with nitroalkanes). Employing chiral catalysts, such as proline derivatives or chiral metal complexes, could facilitate the enantioselective formation of chiral β-hydroxy ketone or β-nitro alcohol derivatives, respectively.

Asymmetric Cyanation: The addition of cyanide to the formyl group can generate a chiral cyanohydrin. This transformation can be achieved with high enantioselectivity using chiral catalysts, such as titanium-based complexes or synthetic peptide-based catalysts.

Asymmetric Annulation Reactions: Chiral N-heterocyclic carbene (NHC) catalysis has been successfully used for the asymmetric [3+3] annulation of enals with pyrazol-5-amines to produce chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and high enantioselectivities. rsc.org This demonstrates that the pyrazole scaffold is compatible with modern asymmetric catalytic methods, suggesting that the formyl group of the title compound could be incorporated into similar enantioselective annulation strategies to build complex chiral fused systems.

The table below outlines potential stereoselective reactions that could be applied to the formyl group of this compound, based on established asymmetric methodologies.

Reaction TypeReagentPotential Chiral ProductCommon Catalytic Systems
Asymmetric Aldol Reaction Ketone / Enol EtherChiral β-Hydroxy PyrazoleProline and its derivatives, Chiral Metal-BINOL complexes
Asymmetric Henry (Nitroaldol) Reaction NitroalkaneChiral β-Nitroalcohol PyrazoleChiral Copper or Zinc complexes, Chiral Guanidines
Asymmetric Cyanohydrin Formation Trimethylsilyl cyanide (TMSCN)Chiral Pyrazolyl CyanohydrinChiral Titanium complexes (e.g., Jacobsen's catalyst)
Asymmetric [3+3] Annulation Enal / α,β-Unsaturated EsterChiral Fused Pyrazole HeterocycleChiral N-Heterocyclic Carbenes (NHCs) rsc.org

These approaches represent promising avenues for future research to unlock the full potential of this compound as a precursor for the synthesis of enantiomerically enriched, biologically active compounds.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Advanced Organic Intermediates

The formyl and methyl carboxylate groups of Methyl 5-formyl-1H-pyrazole-3-carboxylate can be selectively or simultaneously modified to generate a variety of advanced organic intermediates. These transformations are fundamental for introducing new functionalities and extending the molecular framework.

The formyl group, being an aldehyde, is particularly reactive. It can be oxidized to a carboxylic acid, creating a pyrazole (B372694) dicarboxylic acid derivative, or reduced to a hydroxymethyl group to form an alcohol. This alcohol can be further functionalized, for instance, by conversion into a corresponding aldehyde via oxidation. nih.gov Reductive amination of the formyl group with various primary or secondary amines provides a straightforward route to a wide range of aminomethyl-pyrazole derivatives, which are themselves important intermediates for further elaboration. nih.gov

The methyl carboxylate group can undergo hydrolysis to the corresponding carboxylic acid, which can then be activated, for example, as an acyl chloride, to react with nucleophiles. google.com Alternatively, the ester can be reduced to a primary alcohol. The differential reactivity of the formyl and ester groups allows for stepwise modifications, enabling the synthesis of precisely substituted pyrazole derivatives that are tailored for subsequent reactions.

Starting Functional GroupReagent/ConditionResulting Functional GroupIntermediate Class
Formyl (-CHO)Oxidizing agents (e.g., KMnO₄)Carboxylic Acid (-COOH)Pyrazole-3,5-dicarboxylic acid derivative
Formyl (-CHO)Reducing agents (e.g., NaBH₄)Hydroxymethyl (-CH₂OH)(5-Hydroxymethyl-1H-pyrazol-3-yl)methanol derivative
Formyl (-CHO)Amine (R¹R²NH), NaBH(OAc)₃Aminomethyl (-CH₂NR¹R²)5-(Aminomethyl)-1H-pyrazole-3-carboxylate derivative
Methyl Carboxylate (-COOCH₃)Base/Acid Hydrolysis (e.g., NaOH, H₂O)Carboxylic Acid (-COOH)5-Formyl-1H-pyrazole-3-carboxylic acid
Methyl Carboxylate (-COOCH₃)Strong reducing agents (e.g., LiAlH₄)Hydroxymethyl (-CH₂OH)[5-Formyl-1H-pyrazol-3-yl]methanol

Role in Constructing Polyheterocyclic Frameworks

A primary application of this compound is its use in the synthesis of fused heterocyclic systems, known as polyheterocyclic frameworks. The arrangement of the formyl and carboxylate groups is ideal for acting as a 1,5-dielectrophilic synthon, enabling condensation reactions with various binucleophiles to construct new rings fused to the pyrazole core. These fused systems are considered "privileged scaffolds" in drug discovery due to their ability to interact with multiple biological targets. nih.govencyclopedia.pub

Pyrazolo[3,4-d]pyridazines: The reaction of pyrazole derivatives containing adjacent formyl and ester groups with hydrazine (B178648) or its substituted analogues is a common and efficient method for constructing the pyrazolo[3,4-d]pyridazine ring system. researchgate.net The reaction typically proceeds via initial condensation of the hydrazine with the more reactive formyl group to form a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, leading to the formation of the fused pyridazinone ring. researchgate.netamanote.com

Pyrazolo[3,4-b]pyridines: The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved by reacting the bifunctional pyrazole with compounds containing an active methylene (B1212753) group and an amino group, such as β-enaminones or cyanoacetamide. mdpi.comnih.govresearchgate.net In these reactions, the formyl and ester groups participate in a series of condensation and cyclization steps to form the fused pyridine (B92270) ring. For instance, a Knoevenagel condensation might first occur at the formyl group, followed by cyclization involving the ester and the amino functionality of the reactant. researchgate.net

Pyrazolo[1,5-a]pyrimidines: While the classical synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds, intermediates derived from this compound can also serve as precursors. nih.govencyclopedia.pubmdpi.com For example, the pyrazole core can be functionalized to introduce an amino group, or the existing formyl and ester groups can be transformed to mimic a 1,3-dielectrophilic component required for the cyclocondensation reaction. mdpi.com

Target Polyheterocyclic SystemTypical Co-reactantGeneral Reaction Conditions
Pyrazolo[3,4-d]pyridazinesHydrazine Hydrate (N₂H₄·H₂O)Reflux in a protic solvent like ethanol (B145695) or acetic acid
Pyrazolo[3,4-b]pyridinesActive methylene nitriles (e.g., Malononitrile)Base catalyst (e.g., piperidine) in a suitable solvent
Pyrazolo[3,4-b]pyridinesβ-EnaminonesAcid or base catalysis, often with heating
Pyrazolo[1,5-a]pyrimidines3-Aminopyrazoles (after modification)Reaction with β-dicarbonyl compounds, often under acidic or basic conditions

Utilization in Scaffold-Oriented Synthesis for Diverse Libraries

Scaffold-oriented synthesis is a powerful strategy in drug discovery that aims to generate collections of molecules (libraries) sharing a common core structure but with diverse peripheral substituents. This compound is an excellent starting point for such endeavors. The pyrazole core acts as a rigid and structurally defined scaffold upon which complexity and diversity can be built.

By employing a variety of reactants in the construction of polyheterocyclic frameworks, diverse molecular libraries can be rapidly assembled. For example, in the synthesis of pyrazolo[3,4-d]pyridazines, using different substituted hydrazines (R-NHNH₂) introduces diversity at the N-position of the newly formed pyridazine (B1198779) ring. researchgate.net Similarly, in the synthesis of pyrazolo[3,4-b]pyridines, a wide range of active methylene compounds and β-enaminones can be used to systematically vary the substituents on the fused pyridine ring. nih.govresearchgate.net

This approach was successfully used in the development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as selective PI3Kδ inhibitors, where a library of compounds was synthesized by varying amine substituents and benzimidazole (B57391) groups attached to the core scaffold. nih.gov The ability to generate such libraries is crucial for exploring the structure-activity relationship (SAR) of a new class of compounds and for optimizing properties like potency, selectivity, and pharmacokinetic profiles.

ScaffoldVariable ReactantPoint of DiversityResulting Library
Pyrazolo[3,4-d]pyridazineSubstituted Hydrazines (R-NHNH₂)N-position of the pyridazine ringN-Aryl/Alkyl-pyrazolo[3,4-d]pyridazinones
Pyrazolo[3,4-b]pyridineSubstituted Malononitriles (R-CH₂(CN)₂)Substituents on the pyridine ringSubstituted Pyrazolo[3,4-b]pyridine-carbonitriles
Pyrazolo[3,4-b]pyridineSubstituted β-EnaminonesSubstituents on the pyridine ringVariously substituted Pyrazolo[3,4-b]pyridines
Aminomethyl-pyrazoleVarious Amines (R¹R²NH) in reductive aminationAmine substituent on the methyl groupLibrary of diverse 5-(aminomethyl)pyrazoles

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Methyl 5 Formyl 1h Pyrazole 3 Carboxylate

The definitive structural confirmation and detailed electronic understanding of Methyl 5-formyl-1H-pyrazole-3-carboxylate rely on a suite of advanced spectroscopic techniques. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) for the comprehensive characterization of this molecule.

Theoretical and Computational Investigations of Methyl 5 Formyl 1h Pyrazole 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller energy gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. nih.gov

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)B3LYP/6–311G(d,p)-6.150-1.0325.118 nih.gov
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)B3LYP/6–311G(d,p)-6.102-0.9375.166 nih.gov
2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one derivativeB3LYP/6-31G*-5.63-1.414.22 jcsp.org.pk
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamideB3LYP/6-31G**-6.91-2.754.16 nih.gov

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For Methyl 5-formyl-1H-pyrazole-3-carboxylate, the MEP surface would likely show the most negative potential localized around the oxygen atoms of the formyl and carboxylate groups, as well as the nitrogen atom of the pyrazole (B372694) ring that is not bonded to a hydrogen atom. These sites are prone to electrophilic attack. Conversely, the hydrogen atoms, particularly the N-H proton of the pyrazole ring, would exhibit a positive potential, making them susceptible to nucleophilic attack. Computational studies on other pyrazole derivatives confirm that the nitrogen atoms of the pyrazole ring and the oxygen atoms of substituents are typically the most electron-rich regions. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, determine the structures of transition states, and calculate the energetic profiles of chemical reactions.

Energetic Profiling of Key Synthetic Steps

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For this compound, a plausible synthetic route would involve the reaction of a suitably functionalized three-carbon component with hydrazine. DFT calculations can be employed to model the reaction pathway, identifying key intermediates and transition states.

While a specific energetic profile for the synthesis of this compound was not found in the literature, studies on similar pyrazole syntheses provide a general framework. For example, the synthesis of pyrazole-4-carbonitrile derivatives has been studied using DFT, confirming the catalytic role of certain complexes and elucidating the reaction mechanism. acs.org The synthesis of pyrazoles via oxidation-induced N-N coupling of diazatitanacycles has also been mechanistically studied, revealing that the initial oxidation is the rate-limiting step. jcsp.org.pkresearchgate.net These studies underscore the power of DFT in understanding the intricate details of reaction energetics.

An illustrative energetic profile for a generic pyrazole synthesis is presented below, showcasing the typical energy changes during the reaction.

Reaction StepDescriptionRelative Energy (kcal/mol) (Illustrative)
ReactantsInitial starting materials0.0
Transition State 1Formation of the initial adduct+15.2
Intermediate 1Initial adduct-5.7
Transition State 2Cyclization and dehydration+25.8
ProductsFinal pyrazole product-20.1

Prediction of Regio- and Stereoselectivity

The synthesis of asymmetrically substituted pyrazoles from unsymmetrical precursors can lead to the formation of regioisomers. DFT calculations are a powerful tool for predicting the regioselectivity of such reactions by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy barrier is expected to be the major product.

For instance, in the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two different pyrazole regioisomers can be formed. Computational studies have been successfully used to predict the regiochemical outcome in the synthesis of various pyrazole derivatives. bohrium.com The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation, a finding that can be rationalized through computational modeling of solvent effects. tandfonline.com Similarly, the regioselective synthesis of polysubstituted pyrazoles via base-mediated [3+2] cycloaddition has been investigated, with computational studies supporting the observed outcomes. researchgate.net

Conformational Analysis and Tautomeric Preferences via Computational Methods

The presence of flexible substituents and the possibility of tautomerism add to the structural complexity of this compound. Computational methods are essential for exploring its conformational landscape and determining the relative stabilities of its possible tautomers.

The pyrazole ring itself can exist in different tautomeric forms depending on the position of the N-H proton. For a 3(5)-substituted pyrazole, two annular tautomers are possible. The equilibrium between these tautomers is influenced by the nature of the substituents and the solvent. researchgate.net Computational studies on 3(5)-substituted pyrazoles have shown that the relative stability of the tautomers is dependent on the electronic properties of the substituents. researchgate.net For pyrazoles with ester and amide groups, theoretical analysis has shown a dependence on internal hydrogen bonds and the influence of the environment. researchgate.net

Furthermore, the formyl and methyl carboxylate groups can rotate around their single bonds, leading to various conformers. DFT calculations can be used to determine the potential energy surface and identify the most stable conformers. For example, a computational study on pyrazolone (B3327878) derivatives revealed that while some compounds adopt a folded conformation in the solid state, theoretical calculations in the gaseous state indicated that the folded conformation is generally more stable. bohrium.com

The following table provides illustrative data on the relative energies of different tautomers of a substituted pyrazole, as determined by computational methods.

TautomerRelative Energy (kcal/mol) (in vacuo, Illustrative)Relative Energy (kcal/mol) (in solution, Illustrative)
3-substituted0.00.0
5-substituted+2.5+1.8

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time, providing a detailed picture of their interactions with their environment. In the context of this compound, MD simulations are instrumental in understanding how different solvents influence its conformational landscape and how it engages in intermolecular interactions.

Recent computational studies on related pyrazole derivatives have demonstrated the utility of MD simulations in elucidating solvation effects. researchgate.netnih.gov For instance, simulations can predict the solvation free energy of the compound in various solvents, indicating its solubility and the stability of different conformers. researchgate.net A study on a different pyrazole derivative showed that solvation energies, calculated using a solvation model based on density (SMD), were negative in most solvents, suggesting good solubility, with the exception of water. researchgate.net Such simulations for this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol (B145695), DMSO) and calculating the forces between all atoms over a period of nanoseconds.

The trajectory data from these simulations can be analyzed to reveal key information about the solvent's influence on the molecule's structure and dynamics. For example, the radial distribution function (RDF) can be calculated to understand the arrangement of solvent molecules around specific functional groups of the pyrazole, such as the formyl and carboxylate moieties. This can highlight the formation of hydrogen bonds and other non-covalent interactions that stabilize the solute.

Furthermore, MD simulations can shed light on the intermolecular interactions between molecules of this compound itself. By simulating a system with a higher concentration of the compound, one can observe the formation of dimers or larger aggregates. The stability and geometry of these clusters are dictated by a balance of forces, including hydrogen bonding, π-π stacking of the pyrazole rings, and dipole-dipole interactions. Understanding these interactions is crucial for predicting the compound's solid-state properties and its behavior in solution at higher concentrations. A recent study on pyrazole-containing imide derivatives utilized MD simulations to explore the most probable binding mode of a compound with its biological target, highlighting the importance of these interactions. nih.gov

A hypothetical summary of data that could be obtained from MD simulations of this compound in different solvents is presented in Table 1.

Table 1: Hypothetical Data from Molecular Dynamics Simulations of this compound in Various Solvents

Solvent Solvation Free Energy (kcal/mol) Average Number of Hydrogen Bonds (Solute-Solvent) Predominant Intermolecular Interaction
Water -5.8 3.2 Hydrogen Bonding (with formyl and ester groups)
Ethanol -7.2 2.5 Hydrogen Bonding and van der Waals
DMSO -8.5 1.8 Dipole-Dipole and van der Waals

In Silico Design of Novel Derivatives and Reaction Optimization

The structural framework of this compound, featuring reactive formyl and ester groups, makes it an attractive scaffold for the design of novel derivatives with tailored properties. In silico methods, including quantitative structure-activity relationship (QSAR) studies and molecular docking, are pivotal in the rational design of such derivatives. ej-chem.org

The process of in silico design often begins with the identification of a biological target or a desired physicochemical property. For instance, if the goal is to develop a new enzyme inhibitor, molecular docking studies can be employed to predict the binding affinity and mode of interaction of virtual derivatives within the enzyme's active site. researchgate.netorientjchem.org By systematically modifying the substituents on the pyrazole ring or the functional groups, a library of virtual compounds can be screened computationally to identify the most promising candidates for synthesis. A recent study on pyrazole-phthalazine hybrids used this approach to design new α-glucosidase inhibitors. nih.gov

Table 2 illustrates a hypothetical in silico screening of designed derivatives of this compound targeting a hypothetical enzyme.

Table 2: Hypothetical In Silico Screening Data for Designed Derivatives

Derivative Modification Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Parent Compound - -5.2 Ser120, His250
Derivative 1 Formyl group converted to an oxime -6.8 Ser120, His250, Trp85 (H-bond with oxime)
Derivative 2 Methyl ester hydrolyzed to carboxylic acid -7.5 Ser120, His250, Arg290 (salt bridge)

| Derivative 3 | Phenyl group added at N1 position | -6.1 | Ser120, His250, Phe310 (π-stacking) |

Beyond the design of new molecules, computational chemistry offers powerful tools for optimizing the chemical reactions used to synthesize them. For this compound and its derivatives, density functional theory (DFT) calculations can be used to investigate reaction mechanisms, identify transition states, and predict reaction barriers. researchgate.net This knowledge can guide the selection of optimal reaction conditions, such as temperature, solvent, and catalyst, to improve reaction yields and reduce the formation of byproducts.

For example, the synthesis of pyrazole derivatives often involves a cyclocondensation reaction. mdpi.com Computational studies can model the entire reaction pathway, providing insights into the rate-determining step and the role of the catalyst. A computational study on Kobayashi eliminations, for instance, provided guidance for the rational design of new strained intermediate precursors for use in synthesis. rsc.org By understanding the energetics of the reaction, chemists can make informed decisions to enhance the efficiency and sustainability of the synthetic process. The optimization of reaction conditions for the synthesis of pyrazole-based compounds has been successfully aided by computational investigations. researchgate.net

Emerging Research Directions and Future Perspectives in Methyl 5 Formyl 1h Pyrazole 3 Carboxylate Chemistry

Development of Novel Catalytic Systems for Transformations

The transformation of Methyl 5-formyl-1H-pyrazole-3-carboxylate and related pyrazoles is a fertile ground for the development of innovative catalytic systems designed for efficiency, selectivity, and sustainability. Research is moving beyond classical methods towards sophisticated catalysts that can precisely target the molecule's reactive sites.

Recent advancements include the use of protic pyrazole (B372694) complexes as catalysts themselves, where the pyrazole ligand actively participates in the reaction mechanism through metal-ligand cooperation. nih.gov This approach could be harnessed for transformations involving the N-H bond of the pyrazole ring in the parent 1H-pyrazole. Furthermore, novel metal-oxo-cluster-based inorganic frameworks have demonstrated high efficiency in the synthesis of pyrazole derivatives, achieving impressive yields in condensation and cyclization reactions. mdpi.com For C-C bond formation, such as functionalizing the pyrazole core, rhodium-catalyzed addition-cyclization reactions represent a mild and effective method. organic-chemistry.org Solid acid catalysts, like amorphous carbon-supported sulfonic acid, are also emerging as effective, reusable options for synthesizing complex pyrazole-fused systems, such as pyrazolo[3,4-b]pyridines. nih.gov These systems offer greener alternatives to traditional homogeneous catalysts.

The table below summarizes some novel catalytic approaches applicable to pyrazole chemistry.

Catalytic SystemReaction TypePotential Application for Target CompoundKey AdvantagesReference(s)
Protic Pyrazole Complexes (e.g., Rhodium, Iridium)Hydrogenation/Dehydrogenation, N-N bond cleavageTransformations involving the pyrazole N-H bondMetal-ligand cooperation, bifunctional catalysis nih.gov
Metal-Oxo-Cluster (NaCoMo)Condensation/CyclizationSynthesis of derivatives from the pyrazole coreHigh efficiency and yield, novel catalyst type mdpi.com
Rhodium CatalysisAddition-Cyclization of alkynesFunctionalization of the pyrazole backboneMild conditions, high substitution tolerance organic-chemistry.org
Copper CatalysisAerobic Oxidative CyclizationDerivatization via reactions at the formyl or other groupsUse of air as an oxidant, mild conditions organic-chemistry.org
Amorphous Carbon-Supported Sulfonic Acid (AC-SO₃H)Sequential Opening/Closing CascadeSynthesis of fused heterocycles from the pyrazole scaffoldSolid acid catalyst, reusable, environmentally friendly nih.gov
Phase Transfer Catalysis (PTC)Condensation/AromatizationSynthesis and modification of the pyrazole ring systemMild, rapid, high yield for multiphase reactions researchgate.net

These catalytic advancements are crucial for unlocking the full synthetic potential of this compound, enabling the creation of a diverse library of derivatives for various applications.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has surfaced as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for the production of heterocyclic compounds like pyrazoles. mdpi.comresearchgate.net The integration of this compound synthesis and its subsequent transformations into continuous flow and automated platforms is a key area of future development.

The primary benefits of flow chemistry include enhanced safety (especially when handling potentially hazardous intermediates like diazoalkanes), superior control over reaction parameters (temperature, pressure, and time), and improved scalability and reproducibility. nih.govgalchimia.com For pyrazole synthesis, flow processes have been shown to dramatically reduce reaction times from hours to mere minutes while maintaining or even improving yields. mdpi.com For instance, a flow process for synthesizing pyrazolopyrimidinone (B8486647) derivatives slashed the reaction time from 9 hours in batch to just 16 minutes in flow. mdpi.com

Automated flow platforms enable the "assembly line" synthesis of complex molecules. nih.gov A modular approach, where different reactor coils perform sequential reactions like N-alkylation, deprotection, or amidation, allows for the rapid generation of diverse molecular structures from a common pyrazole core. nih.gov This strategy is highly applicable to this compound, where its three functional groups can be selectively modified in a telescoped, multi-step flow synthesis.

Synthesis ApproachKey FeaturesResidence TimeAdvantages Over BatchReference(s)
Two-Step Flow Synthesis of PyrazolesSequential condensation reactions in-line~12 minutes totalFaster, safer, integrated synthesis and optimization galchimia.com
Modular Flow AssemblySequential reactor modules for modification1-60 minutes per moduleRapid diversification, catalyst-free transformations at high temp nih.gov
Two-Step Flow via Homocoupling & HydroaminationCopper-catalyzed homocoupling followed by cyclization30 minutes totalAccess to pyrazoles from cheap starting materials, no intermediate isolation rsc.org

The adoption of these technologies will accelerate the discovery and development of new derivatives of this compound for pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov

Exploration of Photochemical and Electrochemical Reactivity

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of complex bonds under exceptionally mild conditions. mdpi.com The exploration of the photochemical and electrochemical reactivity of this compound is a promising frontier. The aromatic pyrazole core and the reactive aldehyde group are both potential sites for photo-induced transformations.

Recent studies have demonstrated various photoredox-catalyzed reactions on the pyrazole scaffold. These include formal [4+1] annulation reactions to build the pyrazole ring and functionalize C-H bonds in a single step. nih.gov Organic photocatalysts, such as 2,4,6-triphenylpyrrolium tetrafluoroborate, have been used for the nucleophilic aromatic substitution on fluoroarenes with pyrazole derivatives, showcasing a metal-free approach to C-N bond formation. rsc.org

Of particular relevance to this compound is the use of an aldehyde as a photoremovable directing group. acs.org In one innovative domino reaction, an α,β-unsaturated aldehyde undergoes a photoclick cycloaddition followed by a photoredox-catalyzed oxidative deformylation. acs.org This suggests that the formyl group on the target molecule could be used to direct a reaction and then be selectively removed or transformed under photochemical conditions. The process involves the generation of an acyl radical, which could open up new avenues for functionalization. acs.org Furthermore, direct visible-light-induced transformations of pyrazolo[1,2-a]pyrazoles, which lead to C-N bond cleavage without an external photocatalyst, highlight the inherent photoreactivity of the pyrazole system itself. nih.gov

These photochemical strategies offer novel, green, and highly selective methods for modifying this compound, providing access to structures that are difficult to obtain through traditional thermal chemistry.

Advanced Materials Science Applications (e.g., as building blocks for MOFs, COFs)

The rigid, planar structure and the presence of multiple coordination sites (N-atoms of the pyrazole ring and O-atom of the carboxylate group) make this compound an excellent candidate as an organic linker for the construction of advanced porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netsciopen.comresearchgate.net

MOFs constructed from pyrazolate-based ligands have shown significant promise in a variety of applications. researchgate.net The ability to tailor the organic linker is a key feature of MOF chemistry, allowing for the design of materials with specific properties for targeted uses such as gas separation, sensing, and heterogeneous catalysis. digitellinc.com For example, pyrazolate-based MOFs with open metal sites have demonstrated highly effective and rapid adsorption of iodine from water, a critical challenge in nuclear waste management. rsc.org Other pyrazole-dicarboxylate MOFs have been developed for the selective capture of formaldehyde (B43269) from the air. dtu.dk

The functional groups on this compound (after hydrolysis of the ester to the carboxylic acid) provide multiple points for coordination with metal ions or nodes. The pyrazole nitrogen atoms can bind to one metal center while the carboxylate group binds to another, leading to the formation of robust, three-dimensional networks. digitellinc.comacs.org The formyl group can be retained as a functional handle within the pores of the MOF for post-synthetic modification or it can participate in the framework construction itself.

MOF SystemLinker TypeKey Structural FeatureApplicationReference(s)
AsCM-303 / AsCM-304Tritopic pyrazole-based organoarsine ligand"Pinwheel"-shaped pores with As(III) sitesGas sorption, SO₂ sensing digitellinc.com
DZU-110Tris(4-(1H-pyrazol-4-yl)phenyl)amineOpen Zn²⁺ sites and pyrazolate ringsIodine capture from water rsc.org
Al-3.5-PDA / Zr-3.5-PDAPyrazole-dicarboxylateAccessible pyrazole groups directed towards poresFormaldehyde capture dtu.dk
Co-MOF / Ni-MOFBis-pyrazole based ligand with sulfonic acidFree sulfonic acid moiety and H-bonded water clustersProton conductivity, magnetic and electrical properties acs.org
3,6T22-[Zn(Isa-az-tmpz)]T-shaped pyrazole-isophthalate ligandChiral tetragonal space groupChiral separations, gas uptake mdpi.com

The synergy between coordination and covalent chemistry is also being explored to create novel MOF@COF hybrids, further expanding the functional diversity of these materials. sciopen.com The use of linkers like this compound is central to advancing this field, enabling the design of next-generation materials for energy, environmental, and catalytic applications.

Computational Chemistry for Predictive Synthesis and Discovery

Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and guiding the rational design of new synthetic targets and materials. For a molecule like this compound, computational methods offer profound insights that complement experimental work.

Density Functional Theory (DFT) is widely used to study the structural, spectroscopic, and electronic properties of pyrazole derivatives. researchgate.net For 1H-pyrazole-3-carboxylic acid, a close analog of the target molecule, DFT calculations have been employed to optimize molecular geometry, calculate vibrational frequencies (matching experimental FT-IR spectra), and determine electronic properties like Frontier Molecular Orbital (FMO) energies. researchgate.net Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies for functionalization.

In the context of materials science, computational simulations are crucial for predicting the structures and properties of MOFs before their synthesis. dtu.dk By combining spectroscopic techniques with DFT molecular simulations, researchers can elucidate the adsorption mechanisms of guest molecules within MOF pores, as demonstrated in the study of formaldehyde capture by pyrazole-based MOFs. dtu.dk Theoretical calculations are also vital for understanding reaction pathways in catalysis, such as the proposed metal-pyrazole cooperative mechanism in hydrogen evolution, where intermediates and transition states can be modeled to support experimental observations. nih.gov

The application of these predictive models to this compound can accelerate discovery by:

Predicting Reactivity: Identifying the most favorable reaction pathways for its formyl and carboxylate groups.

Designing Catalysts: Modeling the interaction of the pyrazole with different catalytic systems to optimize reaction conditions.

Screening MOF Structures: Simulating potential MOF architectures using the pyrazole as a linker to predict porosity, stability, and affinity for specific guest molecules.

Interpreting Spectroscopic Data: Correlating calculated NMR and vibrational spectra with experimental data to confirm structures. researchgate.net

As computational methods become more powerful and accurate, their integration into the research workflow will be essential for the predictive and efficient development of new chemistry and materials based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for Methyl 5-formyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazines with β-ketoesters or via functionalization of pre-formed pyrazole cores. For example, outlines a pyrazole synthesis route using hydrazine derivatives and CS₂ in DMF under controlled temperatures (0°C for 1 h). To optimize yield:
  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry of reagents (e.g., 1.2 equivalents of formylating agents) to drive reactions to completion.
    Table 1 : Example Reaction Conditions from Analogous Pyrazole Syntheses
StepReagents/ConditionsYield (%)Reference
aNaOH, CS₂, DMF, 0°C, 1 h75–85
b(CH₃)₂SO₄, 10–15°C, 3 h90

Q. How is the crystal structure of this compound determined using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. , and 9 highlight the use of SHELX programs (e.g., SHELXL for refinement). Key steps include:
  • Growing high-quality crystals via slow evaporation.
  • Collecting data at low temperatures (e.g., 208 K) to reduce thermal motion .
  • Refinement with SHELXL using anisotropic displacement parameters for non-H atoms.
    Critical parameters:
  • Rfactor<0.05R_{\text{factor}} < 0.05, data-to-parameter ratio > 15.0 .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 7:3 → 1:1) .
  • Recrystallization : Ethanol/water mixtures are effective for removing polar byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolates.

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the formyl proton (~9.8 ppm), pyrazole protons (7.5–8.5 ppm), and methyl ester (~3.9 ppm) .
  • IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) and N–H (~3400 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on , and 18 :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (no occupational exposure limits established, but caution advised) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrazole ring influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing formyl group at position 5 enhances electrophilicity, facilitating nucleophilic attacks (e.g., hydrazine addition). demonstrates that substituents like trifluoromethyl groups increase resistance to hydrolysis, while methoxy groups reduce reactivity. Computational modeling (DFT) can predict sites of electrophilic/nucleophilic activity .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound derivatives?

  • Methodological Answer :
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 inhibition assays) .
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or prodrug strategies .
  • Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models to identify absorption barriers.

Q. How can computational methods predict the binding affinity of this compound to biological targets like carbonic anhydrase?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of carbonic anhydrase (PDB: 3LXE) .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What are the challenges in characterizing decomposition products of this compound under thermal stress?

  • Methodological Answer :
  • TGA/DSC : Identify decomposition onset temperatures (~200°C) .
  • LC-MS : Detect fragments like CO, NOₓ, and HCl via high-resolution mass spectrometry .
  • Mitigation : Store at –20°C under argon to prevent degradation.

Q. How can regioselective modifications of the pyrazole core improve the compound’s pharmacological profile?

  • Methodological Answer :
  • Position 3 : Introduce sulfonamide groups to enhance target selectivity (e.g., carbonic anhydrase inhibition) .
  • Position 5 : Replace formyl with bioisosteres (e.g., nitro or cyano) to modulate lipophilicity .
  • Table 2 : Activity of Analogous Derivatives
Substituent (Position 5)Target IC₅₀ (nM)Reference
Formyl150
Trifluoromethyl85
Methoxy320

Key Notes

  • Safety Data Gaps : Limited ecotoxicological and chronic exposure data exist; assume precautionary handling .
  • Structural Insights : SHELX refinement protocols are critical for accurate bond-length/angle determination .
  • Synthetic Flexibility : Modular synthesis allows rapid generation of derivatives for SAR studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.